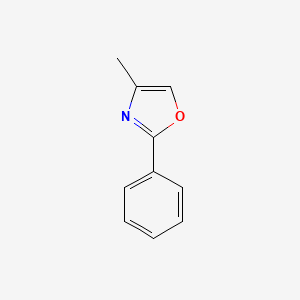
4-Methyl-2-phenyl-1,3-oxazole
Vue d'ensemble
Description
4-Methyl-2-phenyl-1,3-oxazole is a chemical compound used in the synthesis of quinuclidine-based ligands as muscarinic cholinergic receptor agonists . It is also used in the synthesis of oxazoles and oxazolines .
Synthesis Analysis
The synthesis of 4-Methyl-2-phenyl-1,3-oxazole involves a series of chemical reactions. For instance, a series of 4-benzylidene-2- ((1-phenyl-3,4-dihydro isoquinoline-2 (1H)-yl)methyloxazol- 5 (4H)-one derivatives were synthesized by condensation of substituted aryl aldehydes with 2- (2- (1-phenyl-3,4- dihydro isoquinoline-2 (1H)-acetamido)acetic acid in the presence of sodium acetate, acetic anhydride, and zinc oxide as catalysts .Molecular Structure Analysis
The molecular structure of 4-Methyl-2-phenyl-1,3-oxazole is characterized by a five-membered heterocyclic ring containing one nitrogen atom and one oxygen atom .Chemical Reactions Analysis
Oxazole and its derivatives play a very essential role in the area of medicinal chemistry. The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Methyl-2-phenyl-1,3-oxazole include a molecular weight of 159.18 g/mol . More detailed properties such as melting point, boiling point, and NMR data may be available in specific databases or literature .Applications De Recherche Scientifique
Antibacterial Activity
4-Methyl-2-phenyl-1,3-oxazole has shown potent antibacterial activity. It has been found to enhance the antimicrobial action of carbapenems (meropenem) and aminoglycosides (gentamicin) against antibiotic-resistant gram-positive bacteria Enterococcus faecium, Enterococcus faecalis and gram-negative bacteria Escherichia coli .
Antimonooxidase Activity
This compound has demonstrated antimonooxidase effect in vitro . Monooxygenases are enzymes that incorporate one hydroxyl group into their substrates. They play a crucial role in the metabolism of a wide variety of substrates, including drugs, environmental chemicals, and endogenous compounds.
Glaucoma Treatment
4-Methyl-2-phenyl-1,3-oxazole has been developed as a promising drug candidate for the treatment of glaucoma . It exhibited the properties of an isoform-selective inhibitor of human carbonic anhydrase II .
Treatment of Epilepsy
Oxazole derivatives have been found to have potential applications in the treatment of epilepsy . They can act as intermediates for the synthesis of new chemical entities in medicinal chemistry .
Oncology Applications
Human carbonic anhydrases (hCAs) are enzymes involved in many important physiological and pathological processes. Their inhibition has a wide range of pharmacological applications in oncology .
Anti-Infective Drugs
The inhibition of human carbonic anhydrases (hCAs) also has applications in the development of modern anti-infective drugs .
Antifungal Activity
Oxazole derivatives have been reported to exhibit antifungal activity . This makes 4-Methyl-2-phenyl-1,3-oxazole a potential candidate for the development of new antifungal agents.
Anticancer Activity
In vitro cytotoxicity of oxazole derivatives has been evaluated against A549 (Human Lung cancer) cell line . This suggests potential applications of 4-Methyl-2-phenyl-1,3-oxazole in cancer treatment.
Mécanisme D'action
Target of Action
The primary target of 4-Methyl-2-phenyl-1,3-oxazole is human carbonic anhydrase II (hCA II) . This enzyme plays a crucial role in many important physiological and pathological processes .
Mode of Action
4-Methyl-2-phenyl-1,3-oxazole acts as an isoform-selective inhibitor of human carbonic anhydrase II . It interacts with the enzyme, inhibiting its activity and leading to changes in the biochemical processes that the enzyme is involved in .
Biochemical Pathways
The inhibition of hCA II by 4-Methyl-2-phenyl-1,3-oxazole affects several biochemical pathways. The compound’s interaction with its target can lead to changes in the physiological processes that hCA II is involved in, such as fluid secretion in the eye, which is relevant in the context of glaucoma treatment .
Pharmacokinetics
The compound’s interaction with hca ii suggests that it has good bioavailability .
Safety and Hazards
4-Methyl-2-phenyl-1,3-oxazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential hazards including acute oral toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Orientations Futures
Oxazole and its derivatives have been investigated in the advancement of novel compounds which show favorable biological activities. In modern medicinal chemistry, the scaffold of oxazole has been intermittently satisfied as a functional lead molecule. Prominently, numerous oxazole candidates or drugs are developed for the treatment of disease which increases its developmental values as medicinal agents . The important information presented in this manuscript will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .
Propriétés
IUPAC Name |
4-methyl-2-phenyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-8-7-12-10(11-8)9-5-3-2-4-6-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDJISUVJMVGAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344080 | |
| Record name | 4-Methyl-2-phenyl-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-phenyl-1,3-oxazole | |
CAS RN |
877-39-4 | |
| Record name | 4-Methyl-2-phenyl-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-2-phenyl-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



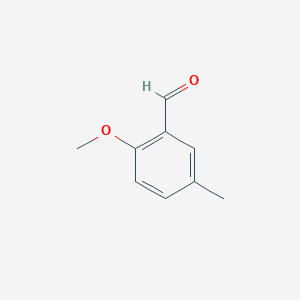

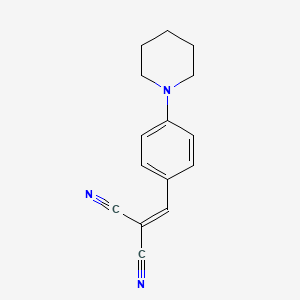


![Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B1297018.png)
![2-[4-(Hydroxymethyl)phenoxy]propanoic acid](/img/structure/B1297019.png)
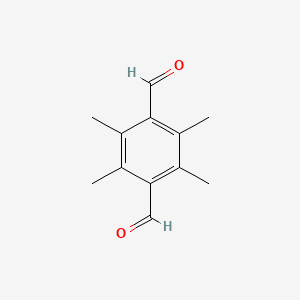
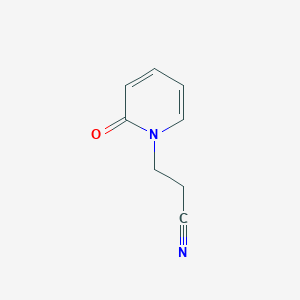



![5-[2-(Dimethylamino)ethyl-methylamino]-1-phenylpent-1-en-3-one](/img/structure/B1297031.png)
